molecular formula C20H22N2O4 B2812955 N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide CAS No. 941957-01-3

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide

Cat. No.: B2812955
CAS No.: 941957-01-3
M. Wt: 354.406
InChI Key: AYYKSPCSCBNGCQ-UHFFFAOYSA-N
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Description

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure includes a methoxy group, a pyrrolidinone ring, and a tolyloxyacetamide moiety, which may contribute to its unique chemical properties and potential biological activities.

Scientific Research Applications

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its potential pharmacological activities, such as anti-inflammatory, analgesic, or anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. Common synthetic routes may include:

    Formation of the pyrrolidinone ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the methoxy group: This step may involve methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Coupling reactions: The final step may involve coupling the pyrrolidinone intermediate with the tolyloxyacetamide moiety under specific reaction conditions, such as the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide may undergo various chemical reactions, including:

    Oxidation: The methoxy group may be susceptible to oxidation under certain conditions, leading to the formation of corresponding aldehydes or acids.

    Reduction: The pyrrolidinone ring may undergo reduction to form pyrrolidine derivatives.

    Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, nucleophiles, and catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group may yield aldehydes or acids, while reduction of the pyrrolidinone ring may yield pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide would depend on its specific biological activity. For example, if it exhibits pharmacological effects, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved would depend on the nature of these interactions and the downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other acetamide derivatives or compounds with similar structural features, such as:

  • N-(3-methoxyphenyl)-2-(m-tolyloxy)acetamide
  • N-(4-(2-oxopyrrolidin-1-yl)phenyl)-2-(m-tolyloxy)acetamide
  • N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide

Uniqueness

The uniqueness of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide may lie in its specific combination of functional groups and structural features, which may confer unique chemical properties and potential biological activities compared to similar compounds.

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-14-5-3-6-16(11-14)26-13-19(23)21-15-8-9-17(18(12-15)25-2)22-10-4-7-20(22)24/h3,5-6,8-9,11-12H,4,7,10,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYKSPCSCBNGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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